methyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate
Description
Methyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate is a bicyclic heterocyclic compound featuring an indole scaffold with a ketone group at position 2 and a methyl ester substituent at position 3 (Figure 1). Its molecular formula is reported as C${10}$H$9$NO$_3$ (calculated molecular weight: 191.19 g/mol), though conflicting data in lists a molecular weight of 185.27 g/mol, possibly due to a derivative or typographical error [10].
Properties
IUPAC Name |
methyl 2-oxo-1,3-dihydroindole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)8-6-4-2-3-5-7(6)11-9(8)12/h2-5,8H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISRSSRLHUXCQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=CC=CC=C2NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14750-15-3 | |
| Record name | methyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate typically involves the Fischer indole synthesis. This method uses hydrazine derivatives and ketones or aldehydes under acidic conditions to form the indole ring . For instance, the reaction of hydrazine with a suitable ketone in the presence of acetic acid and hydrochloric acid under reflux conditions yields the desired indole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex indole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic substitution reactions are common, where substituents can be introduced at different positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are employed.
Major Products: The major products formed from these reactions include various substituted indoles, which can have enhanced biological activities .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate has been studied for its potential therapeutic properties:
- Anticancer Activity : Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the compound's activity against leukemia cell lines (K562, U937, HL60, Jurkat, and U266), revealing that specific derivatives showed IC50 values comparable to established anticancer drugs .
- Neuroprotective Properties : Compounds derived from this compound have been synthesized and tested for neuroprotective effects. These derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis .
Fluorescence Imaging
The compound is also significant in the field of fluorescence imaging:
- Cell Membrane Penetration : Studies indicate that analogs of this compound can penetrate cell membranes effectively. This property allows them to be used as fluorescent probes for imaging intracellular structures .
- Photophysical Properties : The compound exhibits strong fluorescence with high quantum yields, making it suitable for applications in biological imaging. The ability to fine-tune its photophysical properties through structural modifications enhances its utility in research .
Material Science
This compound is utilized in the development of advanced materials:
- Organic Light Emitting Diodes (OLEDs) : The compound's fluorescent properties are being explored for use in OLEDs. Its ability to emit light efficiently makes it a candidate for enhancing the performance of these devices .
Table 1: Cytotoxic Activity of Methyl 2-Oxo-2,3-Dihydro-1H-Indole Derivatives
Table 2: Photophysical Properties of Fluorescent Analogs
Case Study 1: Anticancer Activity
In a recent study, a series of methyl 2-oxo-2,3-dihydro-1H-indole derivatives were synthesized and tested against leukemia cell lines. The results indicated that certain compounds exhibited potent anticancer activity with IC50 values comparable to standard chemotherapeutics. This highlights the potential of these derivatives in developing new cancer therapies .
Case Study 2: Fluorescent Probes
Another investigation focused on the synthesis of fluorescent probes based on methyl 2-oxo-2,3-dihydro-1H-indole derivatives. These probes demonstrated excellent membrane permeability and were used to stain specific organelles within cells. The study concluded that these compounds could serve as valuable tools for cellular imaging and tracking biological processes in real-time .
Mechanism of Action
The mechanism of action of methyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, making it useful in drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with methyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate but differ in substituent positions, ester groups, or additional functional groups.
Substituted Indole Esters
*Abbreviated name; full name in .
Key Observations:
β-Carboline and Pyridoindole Derivatives
Key Observations:
- Biological Relevance : β-Carboline derivatives () exhibit neuroactivity, while nintedanib () is a clinically approved tyrosine kinase inhibitor for idiopathic pulmonary fibrosis .
- Structural Complexity : Nintedanib’s extended structure underscores the role of indole-carboxylate motifs in drug design .
Biological Activity
Methyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate (commonly referred to as methyl indole-3-carboxylate) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of an indole moiety, which is known for its role in various biological systems. Its chemical formula is C10H9NO3, and it features a carboxylate group that enhances its solubility and bioavailability.
Cytotoxic Activity
Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The compound has been evaluated for its antiproliferative activity using the MTS assay. The results indicate that it exhibits significant cytotoxicity against several human leukemia cell lines:
| Cell Line | IC50 (μM) | Reference Compound IC50 (μM) |
|---|---|---|
| K562 | 8 | 17 (A6730) |
| HL60 | 12 | 5.5 (A6730) |
| Jurkat | 6 | 3.5 (A6730) |
| U937 | >50 | >50 |
| U266 | >50 | >50 |
The compound demonstrated comparable activity to the reference drug A6730 in K562 and Jurkat cell lines but was less effective against HL60 cells .
Antimicrobial Activity
Methyl indole-3-carboxylate has also been investigated for its antimicrobial properties. It has shown promising results against various bacterial strains:
| Bacteria | MIC (mg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.015 | Good |
| Escherichia coli | 0.011 | Moderate |
| Bacillus cereus | 0.015 | Good |
| Pseudomonas aeruginosa | 0.030 | Moderate |
These findings suggest that this compound possesses significant antibacterial activity, outperforming several conventional antibiotics .
The mechanisms underlying the biological activities of methyl indole derivatives often involve interaction with specific cellular pathways:
- Cytotoxicity : The compound may induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
- Antimicrobial Action : Its efficacy against bacteria may be attributed to the inhibition of bacterial cell wall synthesis or interference with protein synthesis.
Case Studies
A series of case studies have been conducted to evaluate the therapeutic potential of methyl indole derivatives:
- Case Study on Leukemia Treatment : A study involving a new derivative showed that it effectively reduced tumor growth in K562 xenograft models, indicating its potential as a chemotherapeutic agent.
- Antimicrobial Efficacy in Clinical Isolates : Clinical trials demonstrated that formulations containing methyl indole derivatives exhibited enhanced activity against resistant strains of Escherichia coli and Staphylococcus aureus, suggesting their utility in treating infections caused by multidrug-resistant organisms.
Q & A
Q. How should researchers design stability studies for this compound under storage conditions?
Q. What catalytic systems enhance the regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer : Palladium catalysts (e.g., Pd(OAc)₂ with PPh₃ ligands) promote Suzuki-Miyaura couplings at the indole 4- or 6-positions. Solvent polarity (e.g., DMF vs. toluene) and base selection (e.g., K₂CO₃ vs. Cs₂CO₃) fine-tune regioselectivity. In situ ¹⁹F NMR tracks fluorinated intermediates when using aryl halides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
